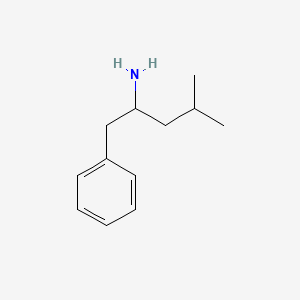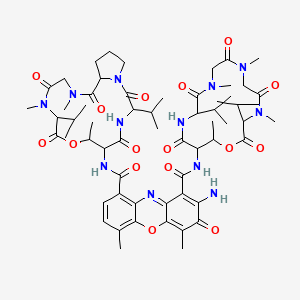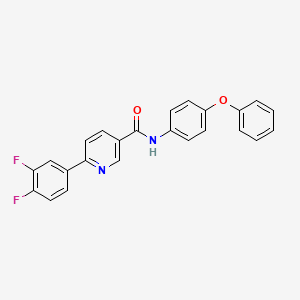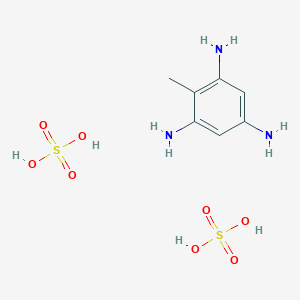
2-Methylbenzene-1,3,5-triamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzene-1,3,5-triamine;sulfuric acid is a chemical compound with the molecular formula C7H15N3O8S2 and a molecular weight of 333.33900 . This compound is known for its unique structure, which includes a benzene ring substituted with three amino groups and a methyl group, combined with sulfuric acid. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves several steps. One common method includes the nitration of toluene to form 2-methyl-1,3,5-trinitrobenzene, followed by reduction to 2-methylbenzene-1,3,5-triamine. The final step involves the reaction with sulfuric acid to form the desired compound . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methylbenzene-1,3,5-triamine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other substituents. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methylbenzene-1,3,5-triamine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves its interaction with molecular targets, such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with target molecules, affecting their function and activity. The sulfuric acid component can also play a role in the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methylbenzene-1,3,5-triamine;sulfuric acid include:
2,4,6-Triaminotoluene: This compound has a similar structure but lacks the sulfuric acid component.
2-Methylbenzene-1,3,5-trinitrobenzene: This compound is an intermediate in the synthesis of this compound and has different chemical properties due to the presence of nitro groups. The uniqueness of this compound lies in its combination of amino groups and sulfuric acid, which imparts distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
921205-88-1 |
|---|---|
Formule moléculaire |
C7H15N3O8S2 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
2-methylbenzene-1,3,5-triamine;sulfuric acid |
InChI |
InChI=1S/C7H11N3.2H2O4S/c1-4-6(9)2-5(8)3-7(4)10;2*1-5(2,3)4/h2-3H,8-10H2,1H3;2*(H2,1,2,3,4) |
Clé InChI |
JGSGFXYQBNNBED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


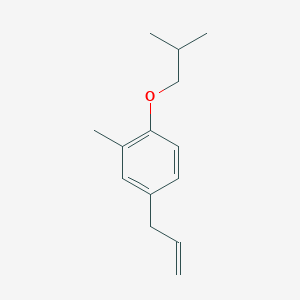
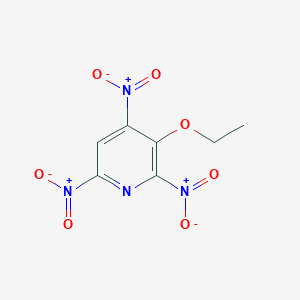
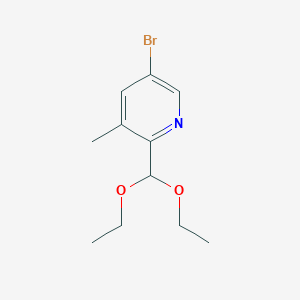
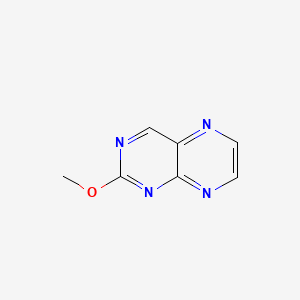
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
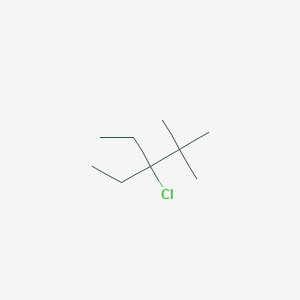

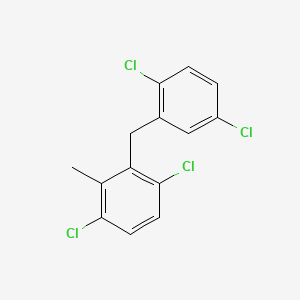
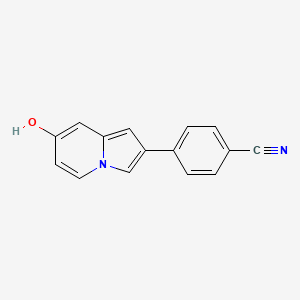
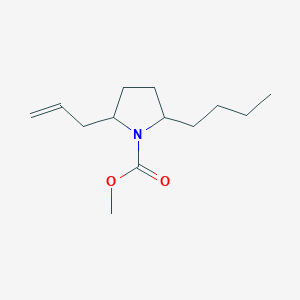
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
